molecular formula C9H11N5O B2713453 7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1325306-31-7

7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No. B2713453
CAS RN: 1325306-31-7
M. Wt: 205.221
InChI Key: FPJNOEVEALFAGN-UHFFFAOYSA-N
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Description

The compound “7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of similar compounds involves reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . This results in regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by mass spectra, 1H NMR, 13C NMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides . This is followed by a thermal retro Diels–Alder (RDA) reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined through various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .

Mechanism of Action

While the exact mechanism of action for “7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is not specified, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

While specific safety and hazard information for “7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is not available, similar compounds have been tested against non-cancer HEK293 cell line (human embryonic kidney 293), resulting in lower toxicity of these compounds .

Future Directions

The future directions for this class of compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, further studies could be conducted to understand their mechanism of action and to evaluate their druggability .

properties

IUPAC Name

7-pyrrolidin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c15-9-12-11-8-10-7(3-6-14(8)9)13-4-1-2-5-13/h3,6H,1-2,4-5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJNOEVEALFAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NNC(=O)N3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

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